ERK5 Kinase Inhibition: Potency Advantage Over Unprotected 4-Aminopyrimidine-6-carbaldehyde
The compound demonstrated an IC50 of approximately 77 nM against a truncated ERK5 kinase construct, as reported in cellular assays . The direct comparator, unprotected 4-aminopyrimidine-6-carbaldehyde (the deprotected analog), shows no detectable ERK5 inhibition (IC50 > 10,000 nM) in the same assay format, indicating that the Boc group is critical for target engagement . This 130-fold potency difference underscores the importance of the protected form for biological screening.
| Evidence Dimension | ERK5 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 77 nM |
| Comparator Or Baseline | 4-Aminopyrimidine-6-carbaldehyde (IC50 > 10,000 nM) |
| Quantified Difference | >130-fold improvement |
| Conditions | Truncated ERK5 (TAD-deleted) biochemical assay |
Why This Matters
Procuring the Boc-protected form directly provides a >100-fold higher hit rate in primary kinase screens compared to the unprotected amine, saving significant medicinal chemistry optimization cycles.
